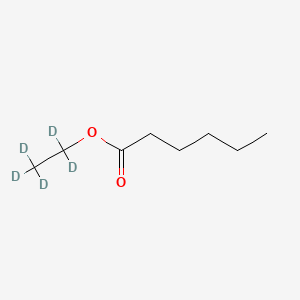
Pyrazinoic Acid-d3 Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazinoic Acid-d3 Ethyl Ester is a deuterated derivative of pyrazinoic acid ethyl ester. It is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C7H5D3N2O2, and it has a molecular weight of 155.17 . This compound is particularly significant in the study of tuberculosis due to its activity against pyrazinamide-resistant strains of Mycobacterium tuberculosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinoic Acid-d3 Ethyl Ester typically involves the esterification of pyrazinoic acid with ethanol in the presence of a deuterium source. The reaction is catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the ester bond . The general reaction can be represented as follows:
Pyrazinoic Acid+EthanolH2SO4Pyrazinoic Acid-d3 Ethyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of deuterated ethanol ensures the incorporation of deuterium atoms into the final product. The reaction mixture is typically heated and the ester is distilled off as it forms to prevent the reverse reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazinoic Acid-d3 Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to pyrazinoic acid and ethanol in the presence of water and a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Pyrazinoic acid and ethanol.
Reduction: Pyrazinoic alcohol.
Substitution: Various substituted pyrazinoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pyrazinoic Acid-d3 Ethyl Ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other pyrazinoic acid derivatives.
Biology: Studied for its activity against pyrazinamide-resistant strains of Mycobacterium tuberculosis.
Medicine: Potential use in the development of new antitubercular drugs.
Industry: Utilized in the production of deuterated compounds for research purposes.
Mécanisme D'action
The mechanism of action of Pyrazinoic Acid-d3 Ethyl Ester involves its conversion to pyrazinoic acid, which then exerts its effects on Mycobacterium tuberculosis. Pyrazinoic acid inhibits multiple targets, including energy production and trans-translation, which are essential for the survival of the bacteria . The compound also interferes with the synthesis of coenzyme A, further disrupting bacterial metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinoic Acid Ethyl Ester: The non-deuterated form of the compound.
Pyrazinamide: A first-line antitubercular drug that is converted to pyrazinoic acid in the body.
Pyrazinoic Acid Amides: Derivatives with amide functional groups instead of ester groups.
Uniqueness
Pyrazinoic Acid-d3 Ethyl Ester is unique due to the presence of deuterium atoms, which makes it particularly useful in proteomics research and studies involving isotopic labeling. The deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry, allowing for precise tracking and analysis of the compound in biological systems .
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
155.17 g/mol |
Nom IUPAC |
ethyl 3,5,6-trideuteriopyrazine-2-carboxylate |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h3-5H,2H2,1H3/i3D,4D,5D |
Clé InChI |
SZYQPTAROQANMV-QGZYMEECSA-N |
SMILES isomérique |
[2H]C1=C(N=C(C(=N1)[2H])C(=O)OCC)[2H] |
SMILES canonique |
CCOC(=O)C1=NC=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B13444700.png)




![5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid](/img/structure/B13444723.png)





![(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13444763.png)
